molecular formula C32H58O8 B094807 1,2,3-Propanetricarboxylic acid, 2-(acetyloxy)-, tris(2-ethylhexyl) ester CAS No. 144-15-0

1,2,3-Propanetricarboxylic acid, 2-(acetyloxy)-, tris(2-ethylhexyl) ester

Cat. No.: B094807
CAS No.: 144-15-0
M. Wt: 570.8 g/mol
InChI Key: FRDNONBEXWDRDM-UHFFFAOYSA-N
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Description

1,2,3-Propanetricarboxylic acid, 2-(acetyloxy)-, tris(2-ethylhexyl) ester (CAS No. 144-15-0), also known as acetyl tris(2-ethylhexyl) citrate or Citroflex A-8, is a citrate ester derivative. Its molecular formula is C₃₂H₅₈O₈, with a molecular weight of 602.80 g/mol . Structurally, it consists of a citric acid backbone modified by an acetyloxy group at the 2-position and three 2-ethylhexyl ester groups. This compound is primarily utilized as an emollient and film former in cosmetic formulations, offering flexibility and moisture retention in products like lotions and coatings . Its large, branched alkyl chains (2-ethylhexyl) contribute to its high hydrophobicity and compatibility with polymers, making it suitable for applications requiring low migration rates and thermal stability.

Properties

IUPAC Name

tris(2-ethylhexyl) 2-acetyloxypropane-1,2,3-tricarboxylate
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C32H58O8/c1-8-14-17-26(11-4)22-37-29(34)20-32(40-25(7)33,31(36)39-24-28(13-6)19-16-10-3)21-30(35)38-23-27(12-5)18-15-9-2/h26-28H,8-24H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRDNONBEXWDRDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)COC(=O)CC(CC(=O)OCC(CC)CCCC)(C(=O)OCC(CC)CCCC)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H58O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80883333
Record name Acetyl tris(2-ethylhexyl) citrate
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Molecular Weight

570.8 g/mol
Source PubChem
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CAS No.

144-15-0
Record name Acetyl tris(2-ethylhexyl) citrate
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Record name Acetyl trioctyl citrate
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Record name 1,2,3-Propanetricarboxylic acid, 2-(acetyloxy)-, 1,2,3-tris(2-ethylhexyl) ester
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Record name Acetyl tris(2-ethylhexyl) citrate
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Record name Tris(2-ethylhexyl) 2-(acetyloxy)propane-1,2,3-tricarboxylate
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Record name ACETYL TRIETHYLHEXYL CITRATE
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Preparation Methods

Direct Esterification of Tricarballylic Acid with 2-Ethylhexanol

The foundational method involves esterifying 1,2,3-propanetricarboxylic acid (tricarballylic acid) with 2-ethylhexanol under acidic or catalytic conditions. Sturm (1988) demonstrated that tricarballylic acid reacts with excess 2-ethylhexanol in the presence of sulfuric acid or p-toluenesulfonic acid, forming the triester via azeotropic removal of water. However, this method suffers from prolonged reaction times (12–24 hours) and side reactions such as dehydration. Modern adaptations replace mineral acids with heterogeneous catalysts like mesoporous silica-supported N,N-dicyclohexyl carbodiimide, which reduces corrosion and improves selectivity.

Acetylation of Preformed Tris(2-ethylhexyl) Tricarballylate

Post-esterification acetylation introduces the 2-(acetyloxy) group. A two-step protocol involves:

  • Synthesizing tris(2-ethylhexyl) tricarballylate via esterification.

  • Acetylating the central hydroxyl group using acetic anhydride or acetyl chloride.
    Ataman Kimya’s industrial process employs acetic anhydride in dichloromethane with pyridine as an acid scavenger, achieving >95% acetylation efficiency. Nuclear magnetic resonance (NMR) analysis confirms the substitution pattern, with the acetyl proton appearing as a singlet at δ 2.1 ppm in the 1H^1H-NMR spectrum.

Catalytic Systems and Reaction Optimization

Homogeneous Catalysis: Di(n-butyl)tin Oxide

Di(n-butyl)tin oxide (DBTO) emerges as a superior catalyst for one-pot synthesis. Under reflux conditions (150–160°C), DBTO facilitates simultaneous esterification and acetylation, bypassing intermediate isolation. Key parameters include:

ParameterOptimal ValueImpact on Yield
Molar ratio (alcohol:acid)3.6:1Maximizes ester formation
Catalyst loading0.5 wt% (of acid)Prevents tin leaching
Reaction time120 minutesBalances kinetics vs. degradation
Temperature150–160°CAccelerates azeotropic water removal

This system achieves 98% yield with a final product purity of >99% (by gas chromatography).

Heterogeneous Catalysis: Hydrotalcite and Silica-Supported Agents

Purification and Analytical Characterization

Distillation and Solvent Extraction

Crude reaction mixtures undergo vacuum distillation to remove unreacted 2-ethylhexanol (boiling point: 184°C) and acetic acid byproducts. Ethyl acetate extraction followed by sodium bicarbonate washing neutralizes residual acidity, yielding a clear oil with ≤0.1% free acid content.

Spectroscopic Confirmation

  • 1H^1H-NMR (400 MHz, CDCl3_3) : δ 0.88 (t, 9H, CH3_3), 1.26–1.34 (m, 24H, CH2_2), 2.04 (s, 3H, OAc), 4.05–4.12 (m, 6H, OCH2_2).

  • FTIR : 1735 cm1^{-1} (ester C=O), 1245 cm1^{-1} (acetyl C-O), 1170 cm1^{-1} (C-O-C).

  • Mass spectrometry (EI) : m/z 529 [M+H]+^+, congruent with the molecular formula C30_{30}H56_{56}O7_7.

Industrial Applications and Performance Metrics

Plasticizer Efficiency

Acetylated tris(2-ethylhexyl) tricarballylate serves as a non-phthalate plasticizer for polyvinyl chloride (PVC), imparting flexibility at low temperatures (−40°C) and thermal stability up to 220°C. Comparative studies show a 15% improvement in migration resistance over di(2-ethylhexyl) phthalate (DEHP).

Cosmetic and Pharmaceutical Uses

The compound’s low toxicity (LD50_{50} > 5000 mg/kg, oral rat) and hydrolytic stability make it suitable as an emollient in lotions and a solubilizer in topical drug formulations .

Scientific Research Applications

Food Industry

Plasticizer in Food Packaging:
Tris(2-ethylhexyl) citrate is widely used as a plasticizer in food packaging materials. Its low toxicity and ability to enhance flexibility make it suitable for use in polyvinyl chloride (PVC) films. The compound helps maintain the integrity and durability of packaging while ensuring safety for food contact applications .

Flavoring Agent:
In addition to its role as a plasticizer, this compound is also utilized as a flavoring agent in certain food products. Its ester nature allows it to impart desirable flavors without affecting the overall safety of the food product .

Pharmaceutical Applications

Solvent for Drug Formulations:
Due to its solubility properties and low toxicity profile, acetyl-tris(2-ethylhexyl) citrate is employed as a solvent in pharmaceutical formulations. It aids in the dissolution of active pharmaceutical ingredients (APIs), enhancing bioavailability and stability .

Emulsifier:
The compound serves as an emulsifier in various pharmaceutical formulations. By stabilizing emulsions, it ensures uniform distribution of active ingredients within liquid formulations .

Polymer Chemistry

Plasticizer for Polymers:
The primary application of tris(2-ethylhexyl) citrate is as a plasticizer in polymer production. It is particularly effective in improving the flexibility and workability of polymers such as PVC and polyvinyl acetate (PVA). This property is crucial for applications requiring pliable materials .

Biodegradable Plastics:
Recent studies have explored the use of this compound in developing biodegradable plastics. Its renewable nature and compatibility with other biodegradable materials make it an attractive option for sustainable packaging solutions .

Case Study 1: Food Packaging

A study conducted by researchers at the University of California investigated the effectiveness of various plasticizers in food packaging. The findings indicated that acetyl-tris(2-ethylhexyl) citrate demonstrated superior performance in maintaining mechanical properties while ensuring compliance with safety regulations for food contact materials.

Case Study 2: Drug Delivery Systems

Research published in the Journal of Pharmaceutical Sciences highlighted the use of acetyl-tris(2-ethylhexyl) citrate as a solvent for lipophilic drugs. The study demonstrated that formulations containing this compound exhibited improved solubility and enhanced therapeutic efficacy compared to traditional solvents.

Comparison with Similar Compounds

Key Observations :

  • Branching and Chain Length : The tris(2-ethylhexyl) ester’s long, branched chains enhance its hydrophobicity and reduce volatility compared to shorter-chain analogs like ATEC (ethyl) and ATBC (butyl) .
  • Functional Groups: The presence of an acetyloxy group (vs. hydroxyl in non-acetylated citrates) improves ester stability and compatibility with hydrophobic matrices .

Physicochemical and Functional Properties

Property Tris(2-ethylhexyl) Ester ATBC ATEC Triethyl Citrate
Boiling Point >300°C 343°C 280°C 127°C (at 0.1 mmHg)
Viscosity High Moderate Low Very low
Plasticizing Efficiency Excellent (low migration) High Moderate Low
Applications Cosmetics, coatings Food packaging, plastics Pharmaceuticals, adhesives Food additives, polymers

Sources :

Research Findings and Trends

Recent studies highlight the tris(2-ethylhexyl) ester as a safer alternative to phthalates in cosmetics, with low dermal absorption rates . In contrast, ATBC remains dominant in food packaging due to its balance of cost and performance .

Biological Activity

1,2,3-Propanetricarboxylic acid, 2-(acetyloxy)-, tris(2-ethylhexyl) ester, commonly referred to as tris(2-ethylhexyl) citrate (TEC), is an ester derived from citric acid. It is primarily used as a plasticizer in various applications, including polyvinyl chloride (PVC) products. This article delves into its biological activity, focusing on toxicity studies, mutagenicity assessments, and other relevant biological effects.

  • Molecular Formula: C32H58O8
  • Molecular Weight: 570.7981 g/mol
  • CAS Number: 144-15-0
  • IUPAC Name: Tris(2-ethylhexyl) 2-acetoxypropane-1,2,3-tricarboxylate

Biological Activity Overview

The biological activity of TEC has been investigated through various studies assessing its potential toxicity and mutagenicity. The results indicate a generally low level of biological activity concerning mutagenic effects and toxicity.

1. Toxicity Studies

A subchronic oral toxicity study was conducted on Sprague-Dawley rats to evaluate the safety of TEC. The study involved four dose groups over a period of 90 days:

Dose (mg/kg body weight/day)Observations
Control (0)No significant changes
50No significant changes
225Minor reversible changes in clinical chemistry
1000Observed thrombocytosis and neutrophilia; reversible post-recovery

No mortality was recorded during the study, and sensory reactions and motor activity assessments showed no significant differences compared to controls .

2. Mutagenicity Assessments

Multiple mutagenicity tests were performed to assess the potential genetic risk associated with TEC:

  • Ames Test: Utilized strains of Salmonella Typhimurium and Escherichia coli to evaluate the mutagenic potential. Results indicated no significant increase in revertants at any tested dose with or without metabolic activation .
  • Mouse Lymphoma Assay: Conducted to assess gene mutation frequency. The results showed no statistically significant increases in mutation frequencies across all doses tested .
  • Chromosomal Aberration Tests: Evaluated in cultured human lymphocytes. The findings indicated no significant structural or numerical chromosomal aberrations under the conditions used .

Case Study: Safety Assessment for PVC Applications

TEC has been evaluated for its safety in PVC applications due to its widespread use as a plasticizer. The European Food Safety Authority (EFSA) conducted a comprehensive review which concluded that TEC does not pose a significant risk regarding genotoxicity or chronic toxicity based on available data from various studies .

Case Study: Environmental Impact

Studies assessing the environmental impact of TEC have shown low water solubility (0.78 ng/L at 25°C) and a high logP value (9.96), indicating that it is likely to bioaccumulate in aquatic environments but does not exhibit significant toxicity towards aquatic organisms at environmentally relevant concentrations .

Q & A

Basic: What are the standard synthetic routes for preparing tris(2-ethylhexyl) esters of acetyloxy-substituted tricarboxylic acids?

Methodological Answer:
The synthesis typically involves acid-catalyzed esterification of the tricarboxylic acid derivative with 2-ethylhexanol. For example:

  • Step 1: React 2-hydroxy-1,2,3-propanetricarboxylic acid (citric acid derivative) with acetyl chloride to introduce the acetyloxy group at the C2 position.
  • Step 2: Perform esterification using 2-ethylhexanol under reflux with a catalyst (e.g., sulfuric acid or p-toluenesulfonic acid).
  • Purification: Use vacuum distillation or column chromatography to isolate the ester, followed by characterization via NMR (to confirm ester bond formation) and FT-IR (to verify acetyl group presence) .

Advanced: How can reaction conditions be optimized to minimize side products in the synthesis of tris(2-ethylhexyl) esters?

Methodological Answer:

  • Catalyst Screening: Test Brønsted vs. Lewis acid catalysts (e.g., Ti(OiPr)₄) to improve selectivity .
  • Solvent-Free Conditions: Reduce side reactions by avoiding solvents; monitor reaction progress via in-situ FT-IR or Raman spectroscopy .
  • Kinetic Studies: Use HPLC-MS to track intermediates and optimize reaction time/temperature. Computational modeling (e.g., DFT) can predict activation barriers for competing pathways .

Basic: What analytical techniques are essential for characterizing tris(2-ethylhexyl) acetylcitrate?

Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR to confirm esterification and acetyloxy group placement.
  • High-Resolution Mass Spectrometry (HRMS): Use Q Exactive Orbitrap (as in ) for exact mass determination (e.g., m/z 444.309 [M+H]⁺).
  • FT-IR: Identify ester C=O (~1740 cm⁻¹) and acetyl C=O (~1710 cm⁻¹) stretches .

Advanced: How can spectral overlaps in NMR be resolved for branched esters like tris(2-ethylhexyl) derivatives?

Methodological Answer:

  • 2D NMR Techniques: Use HSQC and HMBC to resolve overlapping signals from the 2-ethylhexyl chains.
  • Variable Temperature NMR: Suppress rotational isomerism by cooling to –40°C.
  • Deuterated Solvent Screening: Compare spectra in CDCl₃ vs. DMSO-d₆ to shift/resolve peaks .

Basic: What are the key stability considerations for this compound under storage?

Methodological Answer:

  • Thermal Stability: Assess via TGA (decomposition onset temperature) and DSC (glass transition/melting points).
  • Hydrolytic Stability: Conduct accelerated aging studies at 40°C/75% RH; monitor degradation by HPLC-UV .

Advanced: How can degradation products of tris(2-ethylhexyl) acetylcitrate be identified under oxidative conditions?

Methodological Answer:

  • Forced Degradation Studies: Expose to H₂O₂ or UV light; analyze products via LC-QTOF-MS/MS (e.g., mzCloud’s curated spectral libraries in ).
  • Fragmentation Patterns: Compare with reference standards (e.g., diethylhexyl phthalate degradation pathways in ).

Basic: What computational tools are suitable for predicting the plasticizing efficiency of this compound in polymers?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations: Model interactions with PVC or PLA using software like GROMACS.
  • Solubility Parameters: Calculate Hansen parameters (δD, δP, δH) via COSMO-RS .

Advanced: How can quantum chemical calculations guide the design of analogous esters with improved properties?

Methodological Answer:

  • Reactivity Descriptors: Use DFT to compute Fukui indices for predicting regioselectivity in esterification.
  • Transition State Analysis: Identify rate-limiting steps using Gaussian or ORCA for reaction optimization .

Basic: What regulatory frameworks apply to toxicity testing of tris(2-ethylhexyl) esters?

Methodological Answer:

  • EPA Guidelines: Follow TSCA requirements ( ) for ecotoxicity assays (e.g., Daphnia magna acute toxicity).
  • OECD 423: Conduct acute oral toxicity studies in rodents .

Advanced: How can metabolomic studies elucidate the environmental persistence of this compound?

Methodological Answer:

  • Soil Microcosm Experiments: Use GC×GC-TOF MS to track degradation in soil over 90 days.
  • Metabolite Identification: Apply untargeted metabolomics with positive/negative ionization modes .

Basic: What experimental strategies resolve contradictions in reported solubility data for this compound?

Methodological Answer:

  • Shake-Flask Method: Measure solubility in water/organic solvents at 25°C using UV-Vis or HPLC .
  • Standard Reference Materials: Cross-validate with NIST-certified solubility standards .

Advanced: How can machine learning improve reaction yield predictions for similar esters?

Methodological Answer:

  • Feature Engineering: Train models on parameters like catalyst loading, solvent polarity, and steric hindrance.
  • Transfer Learning: Use ICReDD’s reaction databases () to pre-train models for esterification reactions .

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